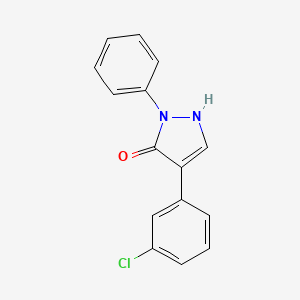

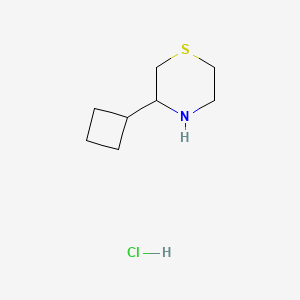

![molecular formula C16H11ClN2O2 B2399614 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone CAS No. 477851-18-6](/img/structure/B2399614.png)

4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone is a chemical compound with the CAS number 477851-18-6 . It is offered by various chemical suppliers for research and pharmaceutical testing .

Molecular Structure Analysis

The molecular structure analysis of 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone is not explicitly mentioned in the retrieved information .Chemical Reactions Analysis

The chemical reactions involving 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone are not explicitly mentioned in the retrieved information .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone, such as its boiling point, melting point, density, molecular formula, molecular weight, and toxicity information, can be found on various chemical databases .Aplicaciones Científicas De Investigación

Photochemical Synthesis and Larvicidal Activity : A study on the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, a closely related chemical structure, highlighted its potential in producing bioactive molecules. These compounds exhibited larvicidal activity against Aedes aegypti, suggesting a potential application in controlling mosquito populations and mitigating disease transmission (Sampaio et al., 2023).

Catalysis and Organic Synthesis : The palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones for synthesizing 4-aminomethylidene isoxazolone derivatives was reported. This highlights the utility of isoxazolone frameworks in organic synthesis, providing a novel protocol for constructing 4-aminomethylidene isoxazolones (Zhu et al., 2019).

Anticancer and Electrochemical Properties : Research into green synthesis methods for 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones revealed their significant anticancer activity against lung cancer cells, alongside promising electrochemical behavior indicating potential as novel drug-like candidates or antioxidants (Badiger et al., 2022).

Cytotoxic Activities Evaluation : A study synthesized various isoxazolone derivatives and evaluated their cytotoxic activities, providing insights into their potential use in cancer treatment. The research illustrates the chemical versatility and applicability of isoxazolone compounds in developing therapeutic agents (Rollas et al., 2011).

Crystallographic and Theoretical Studies : Crystallographic analysis of arylidene-isoxazolone compounds, including 3-phenyl-4-(arylidene)isoxazol-5(4H)-ones, has been conducted to understand their molecular structure, electrostatic potential maps, and thermodynamic energy. Such studies are crucial for designing molecules with desired physical and chemical properties for various applications (Brancatelli et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(4-chlorophenyl)iminomethyl]-3-phenyl-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-12-6-8-13(9-7-12)18-10-14-15(19-21-16(14)20)11-4-2-1-3-5-11/h1-10,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPKYGRAKKVLIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)ON2)C=NC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

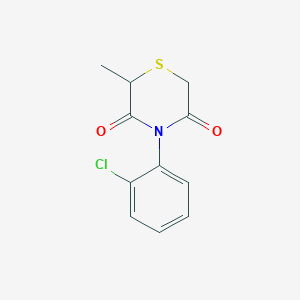

![2-benzamido-N-(3-methoxypropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2399531.png)

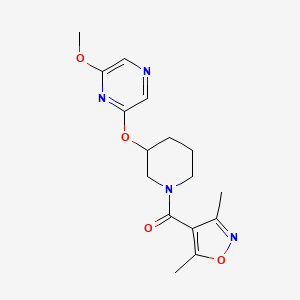

![Tert-butyl N-[[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-4-hydroxypiperidin-4-yl]methyl]carbamate](/img/structure/B2399538.png)

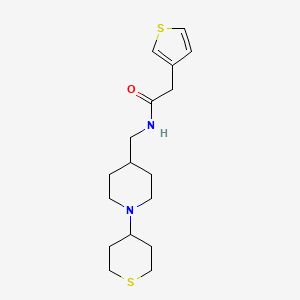

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B2399539.png)

![N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2399544.png)

![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B2399546.png)

![N~1~-(2-chloro-4-fluorophenyl)-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2399550.png)